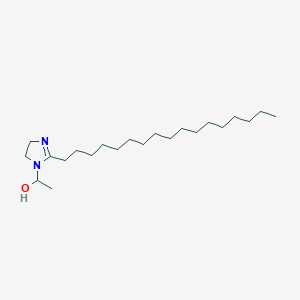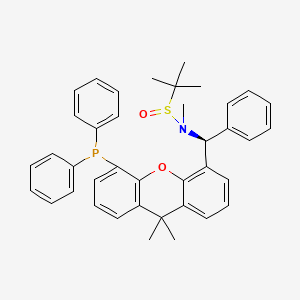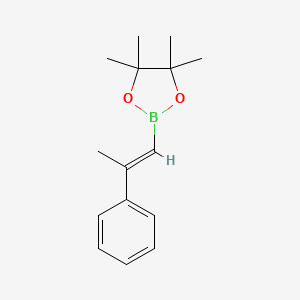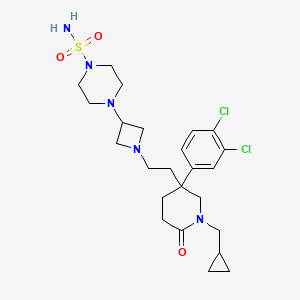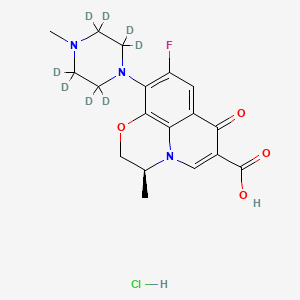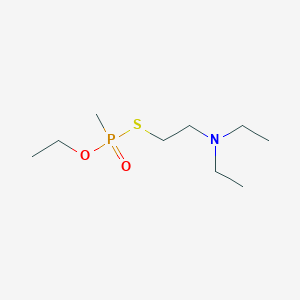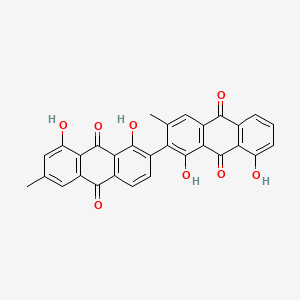
5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin: is a synthetic porphyrin derivative known for its unique photophysical properties. Porphyrins are a group of organic compounds, essential in various biological systems, such as hemoglobin and chlorophyll.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin typically involves the condensation of pyrrole with 4-ethylbenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, often using boron trifluoride diethyl etherate as the catalyst. The product is then purified through column chromatography .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with potential scaling up of reaction volumes and optimization of purification processes to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the central metal ion in metalloporphyrin derivatives.
Substitution: Substitution reactions can occur at the peripheral phenyl groups or the central metal ion in metalloporphyrin derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include various metalloporphyrin derivatives and substituted porphyrins, which have distinct photophysical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin is used as a photosensitizer in photodynamic therapy and as a catalyst in various organic reactions .
Biology: The compound has shown potential in biological applications, particularly in antimicrobial photodynamic therapy, where it exhibits activity against antibiotic-resistant bacteria .
Medicine: In medicine, it is explored for its potential in treating infections and certain types of cancer through photodynamic therapy .
Industry: Industrially, the compound is used in the development of advanced materials, such as organic photovoltaics and sensors .
Wirkmechanismus
The mechanism of action of 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin primarily involves the generation of reactive oxygen species (ROS) upon irradiation with light. These ROS can cause damage to cellular components, leading to cell death. This property is particularly useful in photodynamic therapy, where the compound targets microbial cells or cancer cells, causing their destruction upon light activation .
Vergleich Mit ähnlichen Verbindungen
- 5,10,15,20-Tetrakis(4-fluorophenyl)porphyrin
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin
Uniqueness: 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin is unique due to its specific photophysical properties, which make it highly effective as a photosensitizer. Its ethyl groups provide distinct steric and electronic effects compared to other similar compounds, influencing its reactivity and interaction with light .
Eigenschaften
Molekularformel |
C52H46N4 |
|---|---|
Molekulargewicht |
726.9 g/mol |
IUPAC-Name |
5,10,15,20-tetrakis(4-ethylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C52H46N4/c1-5-33-9-17-37(18-10-33)49-41-25-27-43(53-41)50(38-19-11-34(6-2)12-20-38)45-29-31-47(55-45)52(40-23-15-36(8-4)16-24-40)48-32-30-46(56-48)51(44-28-26-42(49)54-44)39-21-13-35(7-3)14-22-39/h9-32,53,56H,5-8H2,1-4H3 |
InChI-Schlüssel |
AJYDLWIDABRYKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)CC)C8=CC=C(C=C8)CC)C=C4)C9=CC=C(C=C9)CC)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene](/img/structure/B15126332.png)
![tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate](/img/structure/B15126333.png)
![rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15126348.png)

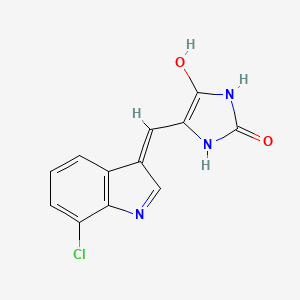
![2-methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide;hydrochloride](/img/structure/B15126362.png)
